molecular formula C7H11ClF3N B2387852 Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride CAS No. 2059917-71-2

Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Cat. No. B2387852
CAS RN: 2059917-71-2
M. Wt: 201.62
InChI Key: NIRJOOIJBHFIGG-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride, also known as TFMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of cyclohexene derivatives and is used in various laboratory experiments due to its unique properties.

Mechanism of Action

Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride acts as an agonist or antagonist of GPCRs depending on the specific receptor being targeted. It binds to the receptor and induces a conformational change, which leads to the activation or inhibition of downstream signaling pathways. The exact mechanism of action of Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride varies depending on the specific receptor being studied.
Biochemical and Physiological Effects:
Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects depending on the receptor being targeted. It can induce changes in intracellular calcium levels, activate or inhibit cAMP production, and modulate the activity of various enzymes. Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride has been shown to have potential therapeutic applications in a variety of conditions, including cardiovascular disease, obesity, and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is its specificity for GPCRs, which allows for targeted manipulation of specific receptors. It is also relatively easy to synthesize and has a long shelf life. However, Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride has some limitations in lab experiments, such as potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are numerous future directions for Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride research, including the development of more specific and potent analogs, the identification of new target receptors, and the exploration of its therapeutic potential in various diseases. Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride has the potential to be a valuable tool in drug discovery and development, and further research is needed to fully understand its potential applications.
Conclusion:
In conclusion, Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a valuable tool in scientific research due to its specificity for GPCRs and potential therapeutic applications. Its unique properties make it a useful tool for studying the function of various receptors and identifying potential drug targets. Future research will continue to explore the potential of Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride and its analogs in drug discovery and development.

Synthesis Methods

The synthesis of Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride involves the reaction of (1R,6R)-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid with ammonia in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride.

Scientific Research Applications

Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is widely used in scientific research as a tool to study the function of various receptors in the body. It is particularly useful in studying the function of G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes. Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride can be used to activate or inhibit specific GPCRs, allowing researchers to study their function and potential therapeutic applications.

properties

IUPAC Name

(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-2,5-6H,3-4,11H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRJOOIJBHFIGG-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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